

# An In-depth Technical Guide to (+)-Diisopropyl L-tartrate: Structure, Stereochemistry, and Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (+)-Diisopropyl L-tartrate

Cat. No.: B7799512

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(+)-Diisopropyl L-tartrate** (DIPT), a pivotal chiral auxiliary in modern organic synthesis. This document details its chemical structure, stereochemical properties, and key applications, with a focus on data presentation and detailed experimental protocols.

## Chemical Structure and Stereochemistry

**(+)-Diisopropyl L-tartrate** is the diisopropyl ester of L-(+)-tartaric acid. The molecule possesses two stereocenters at the C2 and C3 positions of the butanedioate backbone. In **(+)-Diisopropyl L-tartrate**, these stereocenters have the (2R, 3R) configuration, which dictates its specific optical rotation and its utility in asymmetric synthesis.

Chemical Identifiers:

- IUPAC Name: Diisopropyl (2R,3R)-2,3-dihydroxybutanedioate[1]
- CAS Number: 2217-15-4[2][3]
- SMILES: CC(C)OC(=O)--INVALID-LINK--OC(C)C)O">C@HO[1]

- InChI: InChI=1S/C10H18O6/c1-5(2)15-9(13)7(11)8(12)10(14)16-6(3)4/h5-8,11-12H,1-4H3/t7-,8-/m1/s1[1]

## Physicochemical Properties

A summary of the key quantitative data for **(+)-Diisopropyl L-tartrate** is presented in the table below for easy reference and comparison.

| Property          | Value                                                                                     | Reference(s) |
|-------------------|-------------------------------------------------------------------------------------------|--------------|
| Molecular Formula | C10H18O6                                                                                  | [2]          |
| Molecular Weight  | 234.25 g/mol                                                                              | [1][3]       |
| Appearance        | Colorless to pale yellow liquid                                                           | [4]          |
| Boiling Point     | 152 °C @ 12 mmHg                                                                          | [2]          |
| Density           | 1.114 g/mL at 25 °C                                                                       | [2]          |
| Refractive Index  | 1.439 (n20/D)                                                                             | [2]          |
| Optical Rotation  | +17.25° (neat)                                                                            | [2]          |
| Flash Point       | 110 °C                                                                                    | [4]          |
| Solubility        | Soluble in organic solvents<br>such as ethanol and ether;<br>limited solubility in water. | [5]          |

## Experimental Protocols

### Synthesis of **(+)-Diisopropyl L-tartrate (Fischer Esterification)**

This protocol describes a general method for the synthesis of **(+)-Diisopropyl L-tartrate** via Fischer esterification of L-(+)-tartaric acid with isopropanol, catalyzed by an acid.

Materials:

- L-(+)-Tartaric acid

- Isopropanol (anhydrous)
- Concentrated sulfuric acid or p-toluenesulfonic acid
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Toluene or another suitable solvent for azeotropic removal of water
- Dean-Stark apparatus
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

**Procedure:**

- To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add L-(+)-tartaric acid, a molar excess of isopropanol (which can also serve as the solvent), and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid. Toluene can be added to facilitate the azeotropic removal of water.
- Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.
- Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC). The reaction is typically complete when no more water is collected.
- Once the reaction is complete, cool the mixture to room temperature.

- If a co-solvent like toluene was used, remove it using a rotary evaporator.
- Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate and transfer it to a separatory funnel.
- Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- Purify the crude **(+)-Diisopropyl L-tartrate** by vacuum distillation to yield a colorless to pale yellow oil.

Characterization: The purified product should be characterized by:

- $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectroscopy: To confirm the structure and purity.
- Optical rotation measurement: To confirm the enantiomeric purity.
- Infrared (IR) spectroscopy: To identify the characteristic functional groups (hydroxyl and ester carbonyl).

## Sharpless Asymmetric Epoxidation of Geraniol

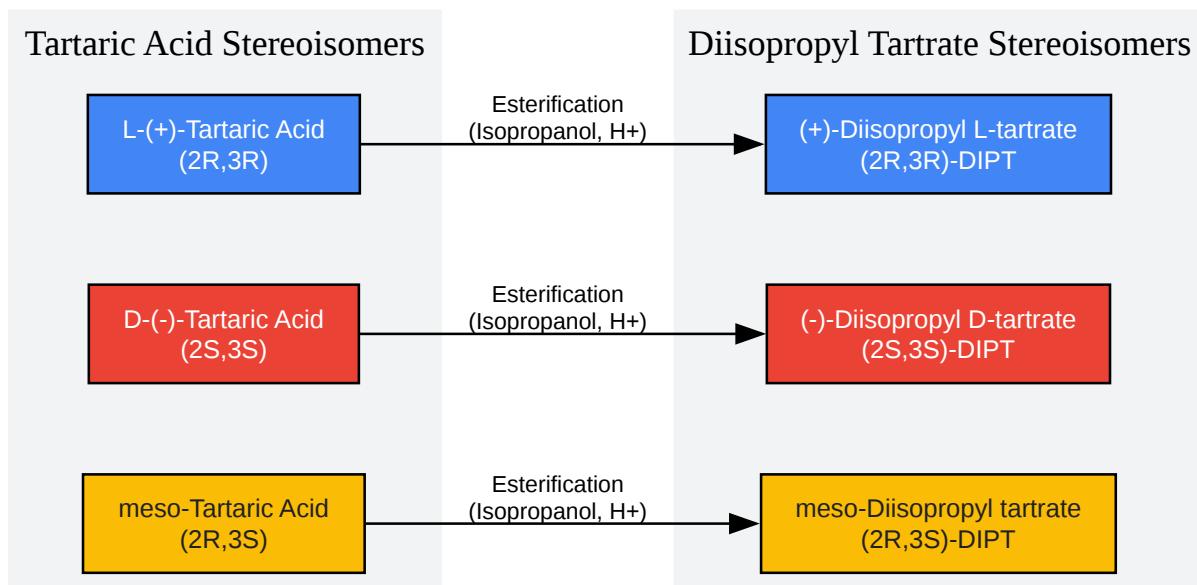
This protocol details the use of **(+)-Diisopropyl L-tartrate** as a chiral ligand in the Sharpless asymmetric epoxidation of geraniol.

Materials:

- Geraniol
- **(+)-Diisopropyl L-tartrate ((+)-DIPT)**
- Titanium(IV) isopropoxide ( $\text{Ti}(\text{O-i-Pr})_4$ )
- tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane or toluene)
- Powdered 4 $\text{\AA}$  molecular sieves

- Anhydrous dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- 10% aqueous tartaric acid solution or 10% aqueous NaOH solution
- Diethyl ether
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate
- Flame-dried glassware
- Inert atmosphere (e.g., argon or nitrogen)

Procedure:

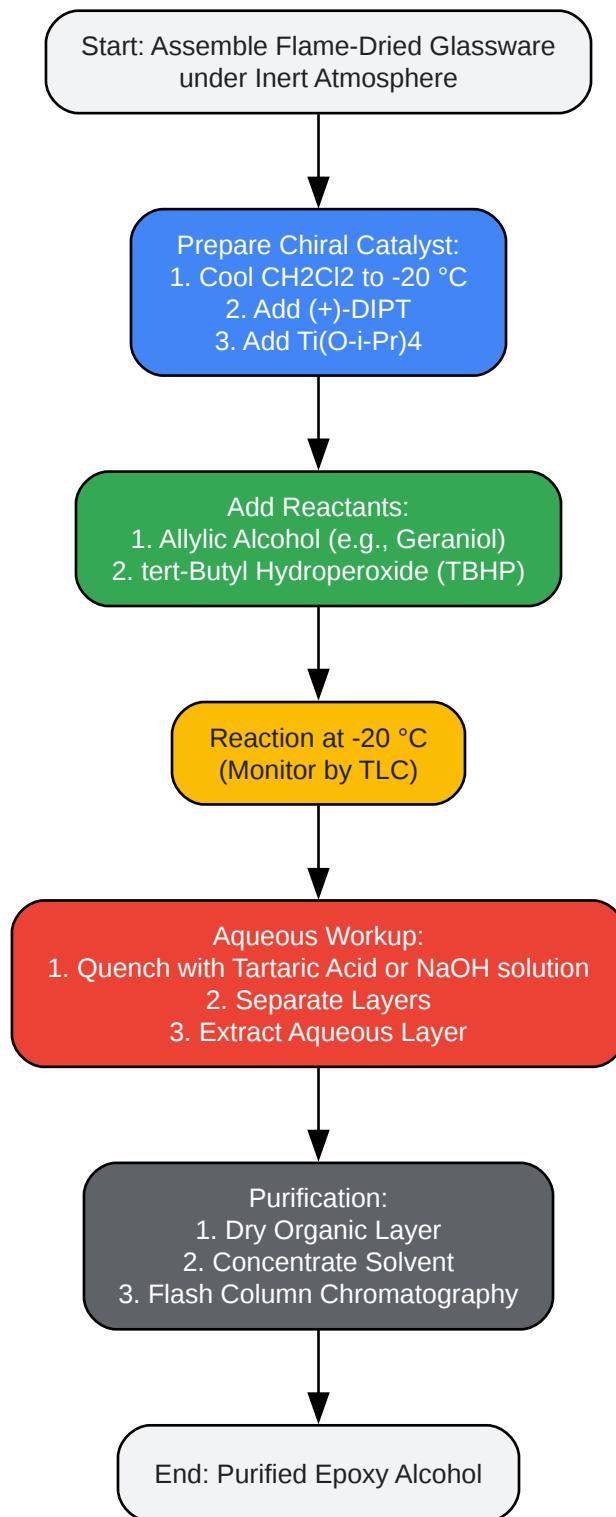

- To a flame-dried round-bottom flask under an inert atmosphere, add powdered 4Å molecular sieves and anhydrous dichloromethane.
- Cool the suspension to -20 °C using a suitable cooling bath.
- To the cooled and stirred suspension, add **(+)-Diisopropyl L-tartrate** via syringe, followed by the addition of titanium(IV) isopropoxide. Stir the mixture for approximately 30 minutes at -20 °C to form the chiral catalyst complex.
- Add geraniol to the reaction mixture.
- Slowly add the solution of tert-butyl hydroperoxide dropwise, ensuring the internal temperature of the reaction mixture does not rise significantly.
- Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature. Alternatively, a 10% aqueous NaOH solution can be used for the workup, which often results in a cleaner separation of layers.
- Stir the mixture vigorously for about 1 hour.

- Separate the organic layer and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude epoxy alcohol.
- Purify the product by flash column chromatography on silica gel.

## Visualizations

### Stereoisomers of Diisopropyl Tartrate

The following diagram illustrates the stereochemical relationship between the different isomers of diisopropyl tartrate, originating from the corresponding stereoisomers of tartaric acid.




[Click to download full resolution via product page](#)

Caption: Stereochemical relationship of diisopropyl tartrate isomers.

## Experimental Workflow for Sharpless Asymmetric Epoxidation

This diagram outlines the key steps in a typical experimental workflow for the Sharpless asymmetric epoxidation using **(+)-Diisopropyl L-tartrate**.



[Click to download full resolution via product page](#)

Caption: Sharpless epoxidation experimental workflow.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Diisopropyl tartrate | C10H18O6 | CID 6453580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (+)-Diisopropyl L-tartrate | 2217-15-4 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CAS 2217-15-4: Diisopropyl tartrate | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (+)-Diisopropyl L-tartrate: Structure, Stereochemistry, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7799512#diisopropyl-l-tartrate-chemical-structure-and-stereochemistry>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)